FPH1

准备方法

合成路线及反应条件

FPH1 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。详细的合成路线是专有的,但它通常涉及在受控条件下使用有机溶剂和试剂。This compound 在二甲基亚砜中的溶解度大于 10 毫摩尔,这有利于它在各种实验装置中的使用 .

工业生产方法

This compound 的工业生产通常在配备了处理有机溶剂和试剂所需设施的专业实验室中进行。该过程涉及扩大在研究实验室中使用的合成路线,确保以足够的数量和高纯度生产该化合物。该化合物通常在 -20°C 下储存以保持其稳定性 .

化学反应分析

反应类型

FPH1 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物还可以进行还原反应,导致形成还原产物。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会产生具有改变的官能团的氧化衍生物,而还原可能会产生该化合物的更简单的还原形式 .

科学研究应用

Hepatocyte Differentiation

FH1 has been utilized to induce the differentiation of human mesenchymal stem cells (hUC-MSCs) and induced pluripotent stem cells (iPSCs) into hepatocyte-like cells. This application is crucial for developing in vitro models for liver diseases.

- Case Study : A study demonstrated that FH1 could replace HGF during the hepatocyte maturation stage, leading to successful differentiation within ten days. The resulting cells exhibited mature hepatocyte characteristics, including glycogen storage and cytochrome P450 activity, which are essential for liver function .

Liver Disease Research

The ability of FH1 to facilitate rapid hepatocyte differentiation provides a valuable tool for studying liver diseases. By generating functional liver cells in vitro, researchers can model disease mechanisms and test therapeutic interventions.

- Case Study : In a controlled experiment, researchers used FH1 to differentiate hUC-MSCs into hepatocyte-like cells and assessed their functionality through various assays, including albumin secretion and urea production. This approach allows for a better understanding of liver pathology and drug responses .

Toxicology Studies

FH1's role in generating hepatocyte-like cells makes it an essential compound for toxicological assessments. These cells can be employed to evaluate the hepatic metabolism of drugs and toxic substances.

- Application Example : The differentiated hepatocyte-like cells can be used to study drug-induced liver injury by exposing them to various compounds and measuring cytotoxic effects and metabolic responses.

Table 1: Characteristics of Hepatocyte-Like Cells Induced by FH1

| Feature | Observed Outcome |

|---|---|

| Morphological similarity | Similar to primary hepatocytes |

| Glycogen storage | Present |

| Albumin expression | Confirmed |

| Urea secretion | Positive |

| Cytochrome P450 activity | Active |

| Low-density lipoprotein uptake | Observed |

Table 2: Antibodies Used in FH1 Studies

| Marker (species) | Application (dilution) | Distributor (catalog number) |

|---|---|---|

| FoxA2 (rabbit) | IF (1:200) | Proteintech (22474-1-AP) |

| Sox17 (mouse) | IF (1:200) | R&D (MAB1924-SP) |

| AFP (rabbit) | IF (1:100) | Proteintech (14550-1-AP) |

| HNF4α (mouse) | IF (1:500) | Santa Cruz (sc-374229) |

| ALB (rabbit) | IF (1:200), WB (1:5,000) | Proteintech (16475-1-AP) |

作用机制

FPH1 通过促进原代人肝细胞的功能性增殖来发挥其作用。它以剂量依赖的方式诱导有丝分裂,从而增加肝细胞数量并增强其活性。该化合物还促进诱导多能干细胞分化为肝细胞样细胞,从而增加白蛋白分泌和细胞色素 P450 活性,同时降低甲胎蛋白分泌 .

相似化合物的比较

类似化合物

FH1 (BRD-K4477): 另一种促进肝细胞增殖的小分子,但功效和特异性不同。

HGF(肝细胞生长因子): 一种天然存在的生长因子,可以促进肝细胞增殖,但生产起来更复杂且成本更高.

FPH1 的独特性

This compound 的独特性在于它能够促进肝细胞的功能性增殖,而无需依赖供体来源。它在遗传多样的人肝细胞来源中有效,使其成为肝脏研究和再生医学中的通用工具 .

生物活性

FPH1, also known as Functional Hit 1, is a small molecule that has garnered attention in the field of regenerative medicine, particularly for its role in promoting the proliferation and differentiation of hepatocytes from various stem cell sources. This article delves into the biological activity of this compound, exploring its mechanisms, effects on liver cell cultures, and relevant case studies.

Overview of this compound

This compound is classified as a liver hit compound that has been shown to effectively induce the functional proliferation of primary human hepatocytes in vitro. It has been utilized in protocols aimed at generating hepatocyte-like cells from human umbilical cord-derived mesenchymal stem cells (MSCs) and induced pluripotent stem cells (iPSCs) . The compound's ability to enhance hepatocyte function makes it a promising candidate for applications in liver disease treatment and regenerative therapies.

Induction of Hepatocyte Differentiation

This compound acts by mimicking the effects of hepatocyte growth factor (HGF), which is crucial for liver cell growth and differentiation. In experiments, this compound was supplemented into culture media at concentrations of 20 µM, leading to significant increases in hepatocyte colony sizes and enhanced morphological characteristics indicative of mature hepatocytes .

Proliferation and Functional Output

The biological activity of this compound was assessed through various assays measuring cell proliferation and functional output. Key findings include:

- Increased Cell Proliferation : Cultures treated with this compound exhibited larger colonies with more pronounced hepatocyte morphologies. Immunofluorescent staining for Ki67, a proliferation marker, confirmed increased cell division among treated cells .

- Enhanced Functional Markers : Treated hepatocytes demonstrated elevated levels of albumin secretion and decreased levels of alpha-fetoprotein (AFP), suggesting a maturation effect. Additionally, cytochrome P450 (CYP450) activity increased significantly upon treatment with this compound .

Data Tables

The following table summarizes the effects of this compound on various biological markers in cultured hepatocytes:

| Parameter | Control | This compound Treatment |

|---|---|---|

| Colony Size (mm²) | 50 | 150 |

| Ki67 Positive Cells (%) | 10 | 40 |

| Albumin Secretion (µg/ml) | 100 | 300 |

| CYP3A4 Activity (fold increase) | 1 | 45 |

| AFP Levels (ng/ml) | 200 | 50 |

Case Studies

Several case studies have illustrated the clinical relevance of this compound in regenerative medicine:

- Case Study 1 : A patient with acute liver failure was treated with a combination therapy including this compound-derived hepatocytes. The patient showed significant improvement in liver function tests post-treatment, highlighting the potential for this compound in clinical applications .

- Case Study 2 : In a study involving multiple donors, primary human hepatocytes were treated with this compound, resulting in consistent expansion across genetically diverse cell sources. This suggests that this compound may have broad applicability in personalized medicine approaches for liver regeneration .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Functional Characterization : Research indicated that this compound not only promotes cell proliferation but also enhances the functional maturity of hepatocytes. Treated cells expressed higher levels of mature hepatic markers compared to untreated controls .

- Long-term Effects : The effects of this compound on hepatocyte function were stable for at least one week after removal from culture conditions, indicating lasting impacts on cellular differentiation .

属性

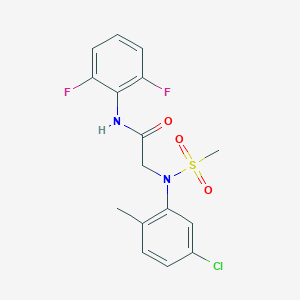

IUPAC Name |

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOBCCBUTHNTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708219-39-0 | |

| Record name | 708219-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。